Xylazine - 7361-61-7

Xylazine

Catalog Number: EVT-256369
CAS Number: 7361-61-7
Molecular Formula: C12H16N2S
Molecular Weight: 220.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xylazine is a synthetic α2-adrenergic receptor agonist. [] It belongs to the class of drugs known as thiazines. [] Xylazine is primarily used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. [, , , , , ] It is often employed in research settings as an anesthetic or sedative agent for a variety of animal models. [, , , ]

Future Directions
  • Further investigation of Xylazine's mechanism of action, particularly its interaction with kappa opioid receptors. [] This could provide valuable insights into its pharmacological profile and potential therapeutic applications.
  • Development of safer and more effective Xylazine antagonists for veterinary use. [, ] While yohimbine is commonly used, exploring alternative antagonists could lead to improved reversal agents with fewer side effects.
  • Evaluation of Xylazine's long-term effects on animal health and well-being. [, ] This is crucial for ensuring the responsible and ethical use of Xylazine in research settings.
  • Exploration of Xylazine's potential therapeutic applications beyond its current uses in veterinary medicine. [] Given its analgesic, sedative, and potential immunomodulatory effects, investigating its use in other areas, such as pain management or immunomodulation, could be beneficial.
Overview

Xylazine is a veterinary pharmaceutical agent primarily utilized for its sedative, analgesic, and muscle relaxant properties in animals such as horses, cattle, and other mammals. It acts as an agonist at alpha-2 adrenergic receptors, leading to decreased release of norepinephrine and dopamine in the central nervous system, which results in sedation and analgesia . Although approved for veterinary use, xylazine has gained attention as an emerging adulterant in illicit drugs, particularly in combination with opioids like fentanyl .

Source

Xylazine was first synthesized in the 1960s and is commercially available in various formulations. The compound is derived from a series of chemical reactions involving 2,6-dimethylphenylisothiocyanate and 3-amino-1-propanol . Its chemical structure is closely related to that of phenothiazines, which are known for their sedative effects.

Classification

Xylazine is classified as a sedative and analgesic agent. In terms of its chemical classification, it belongs to the thiazine family. Its IUPAC name is N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, with a molecular formula of C₁₂H₁₆N₂S and a molecular weight of 220.34 g/mol .

Synthesis Analysis

Methods

The synthesis of xylazine involves several key steps:

  1. Formation of Isothiocyanate: The initial step includes the reaction of 2,6-dimethylphenylamine with carbon disulfide to form 2,6-dimethylphenylisothiocyanate.
  2. Reaction with Amino Alcohol: This is followed by the addition of 3-amino-1-propanol to the isothiocyanate under reflux conditions.
  3. Recrystallization: The resultant mixture is treated with hydrochloric acid and then recrystallized from ethanol-water to yield xylazine .

Technical Details

The synthesis can be optimized by varying solvents and conditions. For example, using a mixture of N,N-dimethylacetamide and benzene as solvents can significantly enhance yields (over 80% in some cases) compared to other solvent systems .

Molecular Structure Analysis

Structure

Xylazine's structure features a thiazine ring with a dimethylphenyl group attached. This configuration allows it to effectively cross the blood-brain barrier due to its lipophilic nature.

Data

  • Molecular Formula: C₁₂H₁₆N₂S
  • Molecular Weight: 220.34 g/mol
  • CAS Number: 7361-61-7
  • Melting Point: 136°–138°C .
Chemical Reactions Analysis

Xylazine undergoes various chemical reactions:

  1. Dealkylation: In metabolic pathways, xylazine can be dealkylated to form 2,6-dimethylaniline.
  2. Oxidation: Hydroxylation and other oxidation reactions occur primarily in the liver via cytochrome P450 enzymes.
  3. Conjugation: Metabolites are often excreted in urine as glucuronides or sulfates .

These reactions highlight its metabolic fate and potential for toxicity when used improperly.

Mechanism of Action

Xylazine primarily acts on alpha-2 adrenergic receptors in the central nervous system. Its mechanism involves:

  • Agonism at Alpha-2 Receptors: This leads to reduced sympathetic outflow and decreased norepinephrine release.
  • Sedative Effects: Sedation typically occurs within 15–30 minutes post-administration and can last up to four hours.
  • Analgesia: The drug also provides analgesic effects through similar receptor interactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Xylazine is typically available as a colorless or slightly yellow liquid.
  • Solubility: It is soluble in water and organic solvents.

Chemical Properties

  • pH Range: Xylazine solutions generally have a pH range between 4.0 and 6.0.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that xylazine has a large volume of distribution (approximately 1.9 – 2.5 L/kg) across various species including horses and cattle .

Applications

Xylazine's primary applications include:

Historical Context and Emergence as a Public Health Concern

Discovery and Initial Veterinary Applications

Xylazine was first synthesized in 1962 by Farbenfabriken Bayer AG (Germany) during research for novel antihypertensive agents. Initial human trials revealed severe adverse events—including hypotension and central nervous system depression—leading to discontinued development for human medicine. By 1972, the U.S. Food and Drug Administration (FDA) approved xylazine exclusively for veterinary use as a sedative, analgesic, and muscle relaxant. Its efficacy in large animals (e.g., horses, cattle, deer) and companion animals (e.g., dogs, cats) solidified its role in veterinary practice. Xylazine’s mechanism of action as an α2-adrenoceptor agonist facilitates sedation by inhibiting norepinephrine release, resulting in decreased neural transmission. It became a cornerstone of veterinary anesthesia protocols, frequently combined with ketamine for surgical procedures. The compound’s lipophilic nature enables rapid distribution across tissues, though pharmacokinetics vary significantly by species—with elimination half-lives ranging from 1.21 minutes in dogs to 49 minutes in horses [3] [5] [7].

Table 1: Key Milestones in Veterinary Adoption of Xylazine

YearEventSignificance
1962Synthesis by Bayer AGInitial development as an antihypertensive agent for humans
1972FDA approval for veterinary useFormalized use in animals under trade names (e.g., Rompun, Sedazine)
1981Identification of α2-adrenergic receptor mechanismClarified pharmacological basis for sedation and analgesia
Late 20th c.Combination protocols with ketamine establishedBecame standard for anesthesia in rodents and large animals

Diversion into Illicit Drug Markets: Early Reports in Puerto Rico and the Northeastern United States

The first confirmed cases of illicit human xylazine use emerged in Puerto Rico in 2001, identified through U.S. Drug Enforcement Administration (DEA) surveillance. Dubbed anestecia de caballo (“horse anesthetic”), it was initially diverted from veterinary supplies in cattle-farming regions. Gas chromatography-mass spectrometry (GC/MS) analysis of syringes from 11 municipalities revealed alarming prevalence rates: 98–100% in west-central towns (Arecibo, Yauco, Guanico) compared to 37.6% island-wide. By 2007, epidemiological studies documented xylazine in 80.7% of drug users sampled across San Juan, with injection as the primary route (84.5%) [1] [6] [8].

Ethnographic studies attributed this proliferation to:

  • Supply-Side Factors: Diversion from veterinary sources in agricultural communities, where bulk availability facilitated adulteration of heroin and cocaine [8].
  • Demand-Side Factors: Users reported xylazine extended the euphoric effects of opioids and temporarily alleviated withdrawal symptoms, making it a desirable adulterant [1] [6].

By the mid-2010s, xylazine penetrated Northeastern U.S. drug markets, paralleling the rise of illicitly manufactured fentanyl (IMF). Philadelphia became an epicenter, with xylazine detected in 90% of heroin/fentanyl samples by 2019. This regional spread exhibited characteristics of a syndemic, intersecting with socioeconomic disparities and limited harm reduction infrastructure [1] [4] [9].

Table 2: Early Geographic Spread of Xylazine in Illicit Markets

RegionTime PeriodPrevalence/Key FindingsSource
Puerto Rico2001–201037.6%–100% in syringes; concentrated in cattle-farming towns [1] [6]
Philadelphia, PA2015–201990% of heroin/fentanyl samples adulterated; linked to surge in skin ulcers and overdoses [1] [4]
Connecticut2019–2020Xylazine present in 10.5% of fatal overdoses [3] [9]

Evolution of Xylazine as a Drug Adulterant: From Opioid Synergism to Polydrug Supply Contamination

Xylazine’s role in illicit drug supplies evolved from a targeted additive to a pervasive contaminant. Initially, it was intentionally combined with opioids and stimulants to create "speedballs" or "goofballs." Puerto Rican suppliers marketed pre-mixed packages like el regalito (“small gift”—heroin layered over xylazine) and el combito (“small combo”—separate $3 cocaine, $3 heroin, and $2 xylazine portions). Users reported that xylazine subjectively prolonged fentanyl’s effects, mitigating its "short legs" (brief duration) [6] [8].

Quantitative evidence supports this synergism:

  • Speedball users had 9.34 times higher odds of xylazine use than non-speedball users [6].
  • Xylazine inhibits fentanyl metabolism, extending its half-life and potentiating sedation [1] [3].

By 2020, xylazine contamination became widespread across North America:

  • United States: Detected in 48 states, present in 23% of IMF powder and 7% of fentanyl tablets seized in 2022 [3] [9].
  • Canada: Xylazine identifications surged from 5 (2018) to 1,350 (2022), primarily in Ontario and British Columbia, typically mixed with fentanyl, benzodiazepines, and cutting agents [1] [3].
  • Europe: Emerging in Estonia and Latvia (13% of syringes in Riga), driven by Taliban-enforced opium bans in Afghanistan (95% decline in heroin production), which accelerated synthetic opioid adoption [3].

This contamination complicates overdose response. Unlike opioids, xylazine-induced respiratory depression is naloxone-resistant, contributing to its designation by the White House in 2023 as an "emerging threat" linked to fatal overdoses [1] [4] [9].

Properties

CAS Number

7361-61-7

Product Name

Xylazine

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)

InChI Key

BPICBUSOMSTKRF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2

Synonyms

BAY Va 1470
BAY-Va 1470
BAYVa 1470
Rompun
Xylaxine
Xylazin
Xylazine
Xylazine Hydrochloride
Xylazine Monohydrochloride
Xylazine Phosphate (1:1)

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.